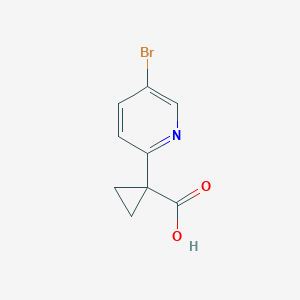

1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-6-1-2-7(11-5-6)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGBXRYQRKFSBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40740630 | |

| Record name | 1-(5-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40740630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827628-42-2 | |

| Record name | 1-(5-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40740630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-1-5-Bromopyridin-2-yl-cyclopropanecarboxylic-Acid-CAS-827628-42-2-A-Pivotal-Building-Block-in-Modern-Drug-Discovery

Abstract

1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic acid, CAS 827628-42-2, is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its unique structural architecture, featuring a bromopyridine ring coupled with a cyclopropanecarboxylic acid moiety, offers a versatile platform for the synthesis of complex molecular entities. The pyridine ring provides a basic nitrogen atom for hydrogen bonding and salt formation, while the bromine atom serves as a convenient handle for a variety of cross-coupling reactions. The cyclopropyl group introduces conformational rigidity and can improve metabolic stability and binding affinity of the final drug molecule. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and applications in the development of novel therapeutics, tailored for researchers and professionals in the field of drug discovery.

Introduction

The landscape of modern drug discovery is characterized by the pursuit of molecules with high potency, selectivity, and favorable pharmacokinetic profiles. Heterocyclic compounds, particularly pyridine derivatives, are privileged structures that are frequently found in approved drugs.[1] this compound combines several key features that make it an attractive starting material for medicinal chemists. The 5-bromopyridine fragment is a common motif in pharmacologically active compounds, offering a site for diversification through established synthetic methodologies. The cyclopropanecarboxylic acid portion is a bioisostere for larger, more flexible groups and can impart desirable properties such as increased metabolic stability and improved cell permeability. This guide will explore the synthesis, characterization, and strategic application of this valuable building block.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 827628-42-2 | [2] |

| Molecular Formula | C9H8BrNO2 | [2] |

| Molecular Weight | 242.07 g/mol | [2] |

| Appearance | Solid (Typical) | [3] |

| Storage | Sealed in dry, 2-8°C | [2] |

| SMILES | O=C(O)C1(C2=NC=C(Br)C=C2)CC1 | [4] |

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the molecule. The proton NMR spectrum would be expected to show characteristic signals for the pyridine ring protons and the diastereotopic protons of the cyclopropyl ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern, which should show the characteristic isotopic signature of a bromine-containing compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound, which is critical for its use in subsequent synthetic steps.

Synthesis and Purification

The synthesis of this compound typically involves a multi-step sequence starting from readily available pyridine derivatives. A plausible synthetic route involves the formation of the cyclopropane ring followed by functional group manipulations. A common precursor is 1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile.[5][6][7]

Synthesis of 1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile

A potential route to the nitrile precursor involves the reaction of 2-bromo-5-vinylpyridine with a suitable cyanide source in a cyclopropanation reaction. Alternatively, a Kulinkovich-type reaction or a modification thereof could be employed.

Hydrolysis of the Nitrile to the Carboxylic Acid

The final step is the hydrolysis of the nitrile group of 1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions, followed by careful neutralization to precipitate the product.

Caption: A generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile

-

To a solution of 2-bromo-5-vinylpyridine in a suitable solvent (e.g., THF), add the cyclopropanating agent.

-

The reaction may require an inert atmosphere and specific temperature control.

-

Monitor the reaction by TLC or LC-MS until completion.

-

Work up the reaction by quenching with an appropriate reagent, followed by extraction and purification by column chromatography.

Step 2: Hydrolysis to this compound

-

Dissolve the purified 1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile in a suitable solvent (e.g., ethanol).

-

Add an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Heat the mixture to reflux and monitor the reaction progress.

-

Upon completion, cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Rationale for Experimental Choices:

-

Inert Atmosphere: Many organometallic reagents used in cyclopropanation are sensitive to air and moisture.

-

Temperature Control: These reactions are often exothermic and require careful temperature management to avoid side reactions.

-

pH Adjustment: Precise pH control during the final precipitation step is crucial for maximizing the yield and purity of the carboxylic acid.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules.[8] Its utility stems from the two reactive handles it possesses: the carboxylic acid and the bromo-substituent.

Amide Bond Formation

The carboxylic acid moiety is readily converted to an amide by coupling with a diverse range of amines. This is a cornerstone reaction in medicinal chemistry for building larger, more complex molecules.

Cross-Coupling Reactions

The bromine atom on the pyridine ring is a prime site for transition metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form C-C bonds.

These reactions allow for the introduction of a wide variety of substituents at the 5-position of the pyridine ring, enabling the exploration of the chemical space around the core scaffold.

Caption: Reactivity and diversification potential of the title compound.

Role in Specific Drug Candidates

While specific publicly disclosed drug candidates containing this exact fragment can be challenging to pinpoint without access to proprietary databases, patent literature often reveals the use of such building blocks. For instance, related cyclopropane carboxylic acid derivatives have been investigated as inhibitors of LTC4 synthase for respiratory and inflammatory diseases.[9] The structural motifs present in this compound are consistent with those found in various kinase inhibitors and other targeted therapies.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10] It may also be harmful if swallowed (H302).[4]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[10] Wear protective gloves, protective clothing, eye protection, and face protection (P280).[10]

-

Incompatible Materials: Strong oxidizing agents.[10]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[10] Recommended storage is at 2-8°C, sealed in a dry environment.[2]

Conclusion

This compound is a high-value building block for the synthesis of novel chemical entities in drug discovery. Its pre-installed functionalities—a reactive carboxylic acid and a versatile bromopyridine moiety—coupled with the beneficial properties of the cyclopropyl group, provide a powerful platform for the generation of diverse compound libraries. A solid understanding of its synthesis, reactivity, and handling is essential for any medicinal chemist looking to leverage its potential in the development of next-generation therapeutics.

References

-

Chembk. (n.d.). 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

- Google Patents. (2016). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-Bromo-5-Vinylpyridine Manufacturer & Supplier in China. Retrieved from [Link]

- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

-

Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

-

Journal of the American Chemical Society. (2020). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Pyridine Derivatives (2). Retrieved from [Link]

Sources

- 1. Pyridine Derivatives (2) [myskinrecipes.com]

- 2. 827628-42-2|this compound|BLD Pharm [bldpharm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. achmem.com [achmem.com]

- 5. echemi.com [echemi.com]

- 6. 1-(5-BROMOPYRIDIN-2-YL)CYCLOPROPANECARBONITRILE | 827628-15-9 [chemicalbook.com]

- 7. 1-(5-BROMOPYRIDIN-2-YL)CYCLOPROPANECARBONITRILE | 827628-15-9 [amp.chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 10. aksci.com [aksci.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic Acid

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic design of molecular building blocks is paramount. 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid (CAS No. 827628-42-2) represents a compound of significant interest, integrating three key structural motifs: a bromine-substituted pyridine ring, a strained cyclopropyl linker, and a carboxylic acid functional group. This unique combination offers medicinal chemists a versatile scaffold for synthesizing complex target molecules, particularly in the development of novel therapeutics.

The journey from a promising molecular structure to a viable drug candidate is fundamentally governed by its physicochemical properties.[1] These characteristics—such as solubility, ionization state (pKa), and lipophilicity (LogP)—dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and efficacy.[2]

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, this document elucidates the causal relationships between molecular structure and physical behavior, details the rigorous experimental methodologies required for accurate characterization, and offers field-proven insights into the implications of this data for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems to ensure the generation of robust and reliable data, a cornerstone of successful pharmaceutical development.[3]

Compound Identification and Core Attributes

A precise understanding of a compound's identity is the foundation of all subsequent characterization. The fundamental attributes of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 827628-42-2 | [4][5][6] |

| IUPAC Name | 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylic acid | [6] |

| Synonyms | 1-(5-Bromo-2-pyridinyl)cyclopropanecarboxylic acid | [5] |

| Molecular Formula | C₉H₈BrNO₂ | [4][5] |

| Molecular Weight | 242.07 g/mol | [4][5] |

| Physical State | Solid | [6] |

Chemical Structure:

Ionization Constant (pKa): The Compass of Physiological Behavior

The ionization constant is arguably the most critical physicochemical parameter for an ionizable drug candidate.[7][8] This compound possesses two ionizable centers: the acidic carboxylic acid group (-COOH) and the basic nitrogen atom within the pyridine ring. The respective pKa values dictate the compound's charge state across the physiological pH range (approx. 1.5 to 8.0), which directly governs its solubility, membrane permeability, and target binding interactions.[9]

Expertise & Causality: Why pKa is Critical

-

Carboxylic Acid (pKa₁): Expected to be in the range of 3-5. Below this pH, the group is predominantly neutral (-COOH), favoring lipophilicity. Above this pH, it becomes anionic (-COO⁻), enhancing aqueous solubility.

-

Pyridine Nitrogen (pKa₂): Expected to be in the range of 2-4. Below this pH, the nitrogen is protonated (cationic), increasing aqueous solubility. Above this pH, it is neutral, favoring lipophilicity.

The interplay between these two pKa values will define the pH at which the molecule exists as a zwitterion (net neutral charge but with localized charges), which can have complex effects on its properties.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration remains a gold-standard method due to its accuracy and direct measurement of protonation events.[10]

Methodology:

-

System Calibration: Calibrate a high-precision pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

-

Sample Preparation: Accurately weigh approximately 1-5 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete dissolution. The presence of an inert electrolyte (e.g., 0.15 M KCl) is required to maintain constant ionic strength.

-

Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots. Record the pH value after each addition, allowing the reading to stabilize.

-

Titration (Basic pKa): In a separate experiment, titrate a fresh sample solution with a standardized strong acid (e.g., 0.1 M HCl).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[10] Specialized software is used for precise calculation.

Caption: Workflow for pKa determination via potentiometric titration.

Solubility Profile: The Gateway to Absorption

Aqueous solubility is a critical barrier for many drug candidates, as a compound must be in solution to be absorbed in the gastrointestinal tract.[11] For an ionizable compound like this one, solubility is not a single value but a function of pH, directly influenced by its pKa.[12]

Expertise & Causality: Thermodynamic vs. Kinetic Solubility

-

Thermodynamic (Equilibrium) Solubility: This is the true saturation concentration of a compound in a solvent after equilibrium has been reached. It is the most relevant value for biopharmaceutical assessment and is typically determined by the shake-flask method.[13]

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock). It is a high-throughput screening method used in early discovery to rank compounds.[12]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This method is considered the most reliable for determining equilibrium solubility because it allows sufficient time for the dissolution and potential solid-state transformations to stabilize.[13]

Methodology:

-

Media Preparation: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) using a shaker bath for a prolonged period (24 to 72 hours) to ensure equilibrium is achieved.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This step is critical and is best achieved by centrifugation followed by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Solid-State Analysis: Analyze the remaining solid using XRPD or DSC to confirm that no polymorphic or solvate transformations occurred during the experiment.

Caption: Workflow for the Shake-Flask solubility determination method.

Lipophilicity (LogP/LogD): A Measure of Membrane Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross biological membranes. It is typically quantified as the octanol-water partition coefficient (LogP).[14] For ionizable molecules, the distribution coefficient (LogD) at a specific pH is more physiologically relevant.

Expertise & Causality: The LogP/LogD Balance

-

LogP: Represents the partition coefficient of the neutral form of the molecule.

-

LogD at pH 7.4 (LogD₇.₄): Represents the effective lipophilicity at physiological pH, accounting for the partition of all ionic species. A LogD₇.₄ value between 1 and 3 is often considered optimal for oral drug absorption, balancing membrane permeability with aqueous solubility.

Experimental Protocol: HPLC-Based LogP/LogD Determination

While the shake-flask method is the traditional approach, it can be labor-intensive.[15] A reverse-phase HPLC (RP-HPLC) method offers a rapid and reliable alternative that requires minimal compound.[14] The principle is that a compound's retention on a nonpolar stationary phase (like C18) is proportional to its lipophilicity.

Methodology:

-

System Setup: Use an RP-HPLC system with a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Prepare a set of standard compounds with well-established LogP values (e.g., uracil, benzene, toluene, naphthalene).

-

Isocratic Elution: Inject each standard and the test compound onto the column using a series of isocratic mobile phase compositions (e.g., 40%, 50%, 60% organic).

-

Retention Factor (k') Calculation: For each run, calculate the retention factor k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

-

Extrapolation to 100% Aqueous: For each compound, plot log(k') against the percentage of organic modifier. Extrapolate the linear regression to 0% organic modifier to find the y-intercept, log(k'w).

-

LogP Calculation: Create a master calibration curve by plotting the known LogP values of the standards against their calculated log(k'w) values. Determine the LogP of the test compound from its log(k'w) value using this calibration curve.

-

LogD Measurement: To measure LogD, the aqueous component of the mobile phase is simply replaced with a buffer at the desired pH (e.g., pH 7.4).

Caption: Workflow for HPLC-based determination of LogP.

Safety and Handling

Based on available supplier data, this compound requires careful handling. The following is a summary of known hazard information.

| Hazard Category | GHS Pictogram | Hazard Statement(s) | Source(s) |

| Acute Toxicity (Oral) | GHS07 | H302: Harmful if swallowed. | [5] |

| Skin Irritation | GHS07 | H315: Causes skin irritation. | [5][6] |

| Eye Irritation | GHS07 | H319: Causes serious eye irritation. | [5][6] |

| Acute Toxicity (Inhalation) | GHS07 | H332: Harmful if inhaled. | [5] |

| Respiratory Irritation | GHS07 | H335: May cause respiratory irritation. | [6] |

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Avoid breathing dust. Minimize dust generation during handling.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a dry, cool place. Recommended storage temperatures are between 2-8°C.[4][5]

Conclusion

This compound is a molecular scaffold with considerable potential for pharmaceutical research. However, its utility is inextricably linked to a thorough understanding of its physicochemical properties. The interplay of its two ionizable centers will create a complex pH-dependent profile for both solubility and lipophilicity, which are the foundational pillars of drug absorption and distribution.

The experimental protocols detailed in this guide—for pKa, solubility, and LogP/D determination—provide a robust framework for generating the high-quality, reliable data needed for informed decision-making in a drug development program. By applying these methodologies, researchers can fully characterize this compound, enabling its strategic deployment in the synthesis of next-generation therapeutics and confidently advancing candidates through the discovery pipeline.

References

- NETZSCH Analyzing & Testing. (n.d.). API Characterization.

- Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.

- BLDpharm. (n.d.). This compound.

- Achmem. (n.d.). 1-(5-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid.

- Labinsights. (2023). Physical and Chemical Characterization for APIs.

- CD Formulation. (n.d.). API Physical & Chemical Characterization.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Chemspace. (n.d.). 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylic acid.

- Jouyban, A. (2009). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

- International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- ResearchGate. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- ResearchGate. (n.d.). Predicted vs. experimental logP values for the 140 compounds in the MLR training set.

- Steadfast Contract Research. (n.d.). Pharmaceutical Ingredient Characterization Essential Analytical Techniques.

- Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.

- van der Water, B. E., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.

- Agilent Technologies, Inc. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

- Journal of Liquid Chromatography & Related Technologies. (n.d.). Determination of pKa Values by Liquid Chromatography.

- International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- AK Scientific, Inc. (n.d.). 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid Safety Data Sheet.

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. langhuapharma.com [langhuapharma.com]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. 827628-42-2|this compound|BLD Pharm [bldpharm.com]

- 5. achmem.com [achmem.com]

- 6. 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylic acid - C9H8BrNO2 | CSSB00012351667 [chem-space.com]

- 7. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 8. researchgate.net [researchgate.net]

- 9. ijirss.com [ijirss.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 12. pharmatutor.org [pharmatutor.org]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. longdom.org [longdom.org]

- 15. acdlabs.com [acdlabs.com]

Spectroscopic Characterization of 1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the novel compound, 1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with foundational spectroscopic principles to offer a robust framework for the characterization of this molecule. The methodologies and interpretations presented herein are grounded in established analytical techniques and provide a self-validating system for experimental replication.

Molecular Structure and Properties

This compound possesses a unique molecular architecture, integrating a substituted pyridine ring with a cyclopropane carboxylic acid moiety. This combination of a halogenated aromatic heterocycle and a strained aliphatic ring with a carboxylic acid functional group results in a distinct spectroscopic fingerprint.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit characteristic signals for the pyridine, cyclopropane, and carboxylic acid protons. The use of a polar aprotic solvent like DMSO is crucial for observing the exchangeable carboxylic acid proton.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | - | 1H |

| Pyridine H-6 | ~8.6 | Doublet | ~2.5 | 1H |

| Pyridine H-4 | ~7.9 | Doublet of Doublets | ~8.5, 2.5 | 1H |

| Pyridine H-3 | ~7.5 | Doublet | ~8.5 | 1H |

| Cyclopropane (-CH₂-) | 1.5 - 1.8 | Multiplet | - | 4H |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

The carboxylic acid proton is expected to appear as a broad singlet in the downfield region (10-13 ppm) due to hydrogen bonding and chemical exchange.[5][6][7] The protons on the pyridine ring will show a characteristic splitting pattern. The cyclopropane protons will likely appear as complex multiplets in the aliphatic region.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure solubility and to observe the acidic proton of the carboxylic acid, which might be exchanged in protic solvents like D₂O.[8]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher field instrument.

-

Temperature: 298 K.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides critical information about the carbon framework of the molecule. The spectrum will be characterized by distinct signals for the carboxylic acid carbonyl, the aromatic carbons of the pyridine ring, the quaternary carbon of the cyclopropane ring, and the cyclopropane methylene carbons.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 170 - 180 |

| Pyridine C-5 (C-Br) | 118 - 122 |

| Pyridine C-2 (C-Cyclopropyl) | 158 - 162 |

| Pyridine C-6 | 148 - 152 |

| Pyridine C-4 | 138 - 142 |

| Pyridine C-3 | 125 - 129 |

| Cyclopropane C-1 (Quaternary) | 30 - 35 |

| Cyclopropane (-CH₂-) | 15 - 20 |

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.

The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.[6][8] The carbon attached to the bromine atom (C-5) will be influenced by the halogen's electronegativity and will appear in the aromatic region.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Parameters:

-

Spectrometer: 400 MHz (100 MHz for ¹³C) or higher.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak (DMSO-d₆ at δ ≈ 39.5 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is recommended to observe the molecular ion with minimal fragmentation. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectrometry Data (ESI+)

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 242.98, 244.98 | Protonated molecular ion (¹⁹Br, ⁸¹Br isotopes) |

| [M+Na]⁺ | 264.96, 266.96 | Sodium adduct (¹⁹Br, ⁸¹Br isotopes) |

Electron Impact (EI) ionization, a "hard" technique, would likely lead to significant fragmentation, providing structural information.[9][10][11][12][13]

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation:

-

Liquid Chromatograph (LC): To introduce the sample into the mass spectrometer.

-

Mass Spectrometer: An instrument equipped with an Electrospray Ionization (ESI) source.

-

-

ESI Source Parameters:

-

Ionization Mode: Positive ion mode is generally preferred for pyridine-containing compounds.

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas (N₂): Flow rate adjusted to optimize spray stability.

-

Drying Gas (N₂): Temperature and flow rate optimized for desolvation.

-

-

Mass Analyzer: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrations of bonds within a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp |

| C=C and C=N Stretch (Aromatic) | 1400 - 1600 | Medium to Strong |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |

| C-Br Stretch | 500 - 600 | Medium |

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[5] The strong carbonyl absorption is also a key diagnostic peak.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The multifaceted spectroscopic approach detailed in this guide provides a robust and reliable framework for the unambiguous identification and characterization of this compound. By combining the structural insights from NMR, the molecular weight determination from mass spectrometry, and the functional group analysis from IR spectroscopy, researchers can confidently verify the identity and purity of this compound, paving the way for its further investigation in medicinal chemistry and drug discovery.

References

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

Pharma Focus Europe. Ionization Methods in Modern Mass Spectrometry. [Link]

-

University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]

-

Emory University. Mass Spectrometry Ionization Methods. [Link]

-

Ijres.org. (2022, September 10). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. [Link]

-

University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]

-

ResearchGate. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

-

International Journal of Engineering Inventions. Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. [Link]

-

JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

- Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533–3544.

-

ACS Publications. Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. [Link]

-

Chemistry LibreTexts. Carboxylic acid NMR. [Link]

-

PubChem. 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid. [Link]

-

ChemSrc. 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylic acid. [Link]

- Google Patents.

-

Royal Society of Chemistry. Supporting Information. [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. chem-space.com [chem-space.com]

- 3. This compound | 827628-42-2 [m.chemicalbook.com]

- 4. 827628-42-2|this compound|BLD Pharm [bldpharm.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 7. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. bitesizebio.com [bitesizebio.com]

- 10. acdlabs.com [acdlabs.com]

- 11. pharmafocuseurope.com [pharmafocuseurope.com]

- 12. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid, a key building block in contemporary drug discovery. In the absence of publicly available experimental spectra, this document presents a detailed theoretical prediction and interpretation based on established principles of NMR spectroscopy and data from analogous structures. We will delve into the rationale behind the expected chemical shifts and coupling constants, offering insights into the electronic and steric influences of the substituted pyridine and cyclopropane moieties. Furthermore, this guide outlines a rigorous, self-validating experimental protocol for the acquisition of high-resolution NMR data for this compound, intended for researchers and scientists in the field of medicinal chemistry and drug development.

Introduction: The Structural Significance of this compound

This compound (CAS No. 827628-42-2) has emerged as a valuable scaffold in medicinal chemistry. The unique combination of a halogenated pyridine ring and a constrained cyclopropyl carboxylic acid motif offers a three-dimensional architecture that is of significant interest for designing novel therapeutic agents. The pyridine ring provides a handle for a variety of coupling reactions, while the cyclopropane unit introduces conformational rigidity and metabolic stability. Accurate structural elucidation via NMR spectroscopy is paramount for confirming the identity and purity of this compound and its derivatives during the synthetic and drug development process.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyridine ring, the cyclopropane ring, and the carboxylic acid. The interpretation of these signals is based on the anisotropic effects of the aromatic ring, the electronegativity of the substituents, and the rigid geometry of the cyclopropane ring.

Pyridine Ring Protons (Ar-H)

The 5-bromo-2-substituted pyridine ring will display a characteristic three-proton spin system.

-

H6' (ortho to Nitrogen): This proton is expected to appear as a doublet of doublets (or a narrow triplet) at the most downfield position of the aromatic region, predicted around δ 8.50 ppm . Its proximity to the electronegative nitrogen atom results in significant deshielding. The coupling will be with H4' (long-range, small J) and H3' (meta, small J).

-

H4' (meta to Bromine and Nitrogen): This proton will likely resonate as a doublet of doublets around δ 7.85 ppm . It is deshielded by the adjacent bromine atom and experiences coupling from both H3' (ortho, larger J) and H6' (para, small J).

-

H3' (ortho to the Cyclopropyl Group): This proton is anticipated to be a doublet around δ 7.45 ppm , coupled to H4'. Its chemical shift is influenced by the adjacent cyclopropyl substituent.

Cyclopropane Ring Protons (-CH₂-CH₂-)

The diastereotopic methylene protons of the cyclopropane ring will present as two distinct multiplets, a consequence of the chiral center at C1. The strained nature of the cyclopropane ring typically shifts these protons upfield compared to acyclic alkanes.

-

H2/H3 (cis to Pyridine Ring): These two protons are expected to be shifted slightly downfield due to the deshielding influence of the aromatic ring and will likely appear as a multiplet around δ 1.65-1.75 ppm .

-

H2/H3 (trans to Pyridine Ring): These two protons, being further from the deshielding zone of the pyridine ring, are predicted to resonate as a multiplet in a more upfield region, around δ 1.30-1.40 ppm .

Carboxylic Acid Proton (-COOH)

The acidic proton of the carboxyl group is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

-

-COOH: This proton will typically appear as a broad singlet far downfield, in the range of δ 10.0-13.0 ppm . Its broadness is a result of chemical exchange.[1]

Data Summary: Predicted ¹H NMR

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H6' | ~ 8.50 | dd (or t) | J(H6'-H4') ≈ 2.5 Hz, J(H6'-H3') ≈ 0.5 Hz |

| H4' | ~ 7.85 | dd | J(H4'-H3') ≈ 8.5 Hz, J(H4'-H6') ≈ 2.5 Hz |

| H3' | ~ 7.45 | d | J(H3'-H4') ≈ 8.5 Hz |

| H2/H3 (cis) | 1.65 - 1.75 | m | - |

| H2/H3 (trans) | 1.30 - 1.40 | m | - |

| -COOH | 10.0 - 13.0 | br s | - |

Predicted ¹³C NMR Spectrum: Structural Insights

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

Pyridine Ring Carbons

-

C2' (attached to Cyclopropane): This carbon will be significantly deshielded and is predicted to be around δ 160.0 ppm .

-

C6': The carbon adjacent to the nitrogen is expected at approximately δ 150.5 ppm .

-

C4': This carbon, also adjacent to the bromine, will be deshielded, with an expected chemical shift near δ 140.0 ppm .

-

C5' (attached to Bromine): The direct attachment to bromine will cause a downfield shift, but not as pronounced as might be expected. A predicted value is around δ 121.0 ppm .

-

C3': This carbon is anticipated to be the most shielded of the pyridine carbons, with a chemical shift around δ 125.0 ppm .

Cyclopropane and Carboxyl Carbons

-

-COOH: The carbonyl carbon of the carboxylic acid will appear far downfield, typically in the range of δ 175.0-180.0 ppm .[1]

-

C1 (Quaternary): The quaternary carbon of the cyclopropane ring, attached to both the pyridine ring and the carboxyl group, is expected around δ 35.0 ppm .

-

C2/C3 (Methylene): The two equivalent methylene carbons of the cyclopropane ring will be significantly shielded due to the ring strain, with a predicted chemical shift around δ 18.0 ppm .

Data Summary: Predicted ¹³C NMR

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 175.0 - 180.0 |

| C2' | ~ 160.0 |

| C6' | ~ 150.5 |

| C4' | ~ 140.0 |

| C3' | ~ 125.0 |

| C5' | ~ 121.0 |

| C1 | ~ 35.0 |

| C2/C3 | ~ 18.0 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, verifiable NMR data for this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and often results in sharper -COOH proton signals.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially for resolving the cyclopropyl and pyridine proton multiplets.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is appropriate.

-

Spectral Width: 16 ppm

-

Number of Scans: 16-32 scans

-

Relaxation Delay (d1): 2-5 seconds

-

Acquisition Time (aq): At least 3 seconds to ensure good resolution.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.

-

Spectral Width: 220-240 ppm

-

Number of Scans: 1024-4096 scans (or more, depending on concentration) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds

-

-

2D NMR Experiments (for full structural confirmation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the pyridine and cyclopropane spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking the different fragments of the molecule.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectra to the TMS signal at 0.00 ppm.

Visualizing Molecular Structure and NMR Relationships

Molecular Structure

Figure 1: Chemical structure of this compound.

Experimental Workflow

Figure 2: Recommended workflow for NMR analysis.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra is indispensable for the unambiguous structural verification of this compound. This guide provides a robust, theoretically grounded prediction of the key spectral features, serving as a reliable reference for researchers. The electronic effects of the bromopyridine moiety and the unique magnetic environment of the cyclopropane ring are clearly reflected in the predicted chemical shifts and coupling patterns. By following the detailed experimental protocol outlined herein, scientists can confidently acquire and interpret high-quality NMR data, ensuring the integrity of their research and accelerating the drug discovery process.

References

-

PubChem. 1-(Pyridin-2-yl)cyclopropanecarboxylic acid. [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

Mass Spectrometric Analysis of 1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic Acid: A Technical Guide

Introduction

1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a bromopyridine moiety, a cyclopropane ring, and a carboxylic acid, present a distinct analytical challenge. Mass spectrometry, a powerful tool for the elucidation of molecular structures and the quantification of compounds, is indispensable for the characterization of this molecule. This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, with a focus on electrospray ionization (ESI) tandem mass spectrometry (MS/MS). This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the fragmentation behavior of this compound to support their research and development endeavors.

Molecular Characteristics

A thorough understanding of the analyte's properties is fundamental to developing a robust mass spectrometric method.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO₂ | [1][2] |

| Molecular Weight | 242.07 g/mol | [1] |

| Monoisotopic Mass | 240.9738 Da | |

| Key Structural Features | 5-bromopyridine ring, 2-substituted cyclopropanecarboxylic acid |

The presence of the bromine atom is a key characteristic, as its isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive M+2 peak in the mass spectrum, aiding in the identification of bromine-containing fragments.[1] The carboxylic acid and the pyridine nitrogen provide sites for protonation and deprotonation, making the molecule amenable to analysis by electrospray ionization.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Analysis

Electrospray ionization is the preferred method for the analysis of polar, thermally labile molecules such as this compound.[3] It allows for the gentle ionization of the analyte, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the precursor ion, providing valuable structural information.[4][5]

Experimental Protocol: ESI-MS/MS

This protocol outlines a general procedure for the analysis of this compound using a triple quadrupole or ion trap mass spectrometer.

1. Sample Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Working Solution (1-10 µg/mL): Dilute the stock solution with an appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or with 0.1% ammonium hydroxide for negative ion mode) to achieve a final concentration in the low µg/mL range. The optimal concentration should be determined empirically to avoid detector saturation.

2. Liquid Chromatography (Optional but Recommended):

While direct infusion can be used for pure samples, coupling with a liquid chromatography system provides for sample cleanup and separation from potential impurities.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.

-

Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Gradient: A typical gradient would start at 5-10% B and ramp up to 95% B over several minutes to elute the analyte.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

3. Mass Spectrometer Parameters:

The following are starting parameters and should be optimized for the specific instrument being used.

-

Ionization Mode: ESI Positive and Negative

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V

-

Desolvation Gas (N₂) Flow: 600 - 800 L/hr

-

Desolvation Temperature: 350 - 450 °C

-

Source Temperature: 120 - 150 °C

-

Collision Gas: Argon

-

Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the full range of fragment ions.

Workflow for ESI-MS/MS Analysis

-

Loss of the Carboxyl Group (-COOH, 45 Da): A common fragmentation pathway for protonated carboxylic acids is the neutral loss of the entire carboxyl group, leading to the formation of a stable cation. This would result in a fragment ion at m/z 197.0/199.0 . [6]* Loss of a Bromine Radical (-Br•, 79/81 Da): Homolytic cleavage of the C-Br bond can lead to the loss of a bromine radical. This would generate a fragment at m/z 163.0 .

-

Decarboxylation (-CO₂, 44 Da) from Fragment 2: The fragment at m/z 163.0 could subsequently lose carbon dioxide, a common fragmentation for carboxylic acids, to produce a fragment at m/z 117.1 .

-

Cleavage of the Cyclopropane Ring: The fragment at m/z 197.0/199.0 may undergo cleavage of the cyclopropane ring, leading to the formation of the bromopyridinium ion at m/z 158.0/160.0 .

Negative Ion Mode ([M-H]⁻)

In negative ion mode, deprotonation will occur at the carboxylic acid, forming a carboxylate anion. The deprotonated molecule, with an m/z of 240.0/242.0, will be the precursor ion.

-

Decarboxylation (-CO₂, 44 Da): The most prominent fragmentation in negative ion mode for carboxylic acids is the loss of carbon dioxide, which is a very stable neutral molecule. This will result in a fragment at m/z 196.0/198.0 . [7]* Loss of a Bromine Radical (-Br•, 79/81 Da): Similar to the positive ion mode, the loss of a bromine radical can occur, leading to a fragment at m/z 161.0 .

-

Decarboxylation (-CO₂, 44 Da) from Fragment 2: The fragment at m/z 161.0 can also undergo decarboxylation to produce a fragment at m/z 117.0 .

Data Interpretation and Structural Confirmation

The interpretation of the resulting MS/MS spectra involves matching the observed fragment ions to the predicted fragmentation pathways. High-resolution mass spectrometry is invaluable in this process, as it allows for the determination of the elemental composition of the precursor and fragment ions, providing a high degree of confidence in the structural assignments. The characteristic isotopic pattern of bromine should be present in all bromine-containing fragments, serving as a crucial diagnostic tool.

Conclusion

The mass spectrometric analysis of this compound, particularly using ESI-MS/MS, provides a wealth of structural information that is critical for its unambiguous identification and characterization. By understanding the fundamental principles of ionization and fragmentation, and by following a systematic analytical approach, researchers can confidently elucidate the structure of this and related molecules. The predicted fragmentation pathways outlined in this guide serve as a valuable starting point for data interpretation and method development, empowering scientists in their drug discovery and development efforts.

References

-

Journal of the Chemical Society B: Physical Organic. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Available at: [Link]

-

Taylor & Francis Online. Mass Spectrometry, Review of the Basics: Electrospray, MALDI, and Commonly Used Mass Analyzers. Available at: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

-

ResearchGate. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available at: [Link]

-

Canadian Journal of Chemistry. The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Available at: [Link]

-

National Center for Biotechnology Information. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available at: [Link]

-

PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Available at: [Link]

-

Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

-

ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Available at: [Link]

-

ResearchGate. Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... Available at: [Link]

-

Wikipedia. Electrospray ionization. Available at: [Link]

-

PubMed. Mass spectrometric evidence for mechanisms of fragmentation of charge-derivatized peptides. Available at: [Link]

-

Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

-

Reddit. Fragmentation mechanism under soft ionization techniques of a molecule. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. ESI-MS/MS fragmentation spectra (positive ion-mode) of the selected... Available at: [Link]

-

Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

-

PubMed. Cyclopropyl Group: An Excited-State Aromaticity Indicator? Available at: [Link]

-

Wikipedia. Organic chemistry. Available at: [Link]

-

YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available at: [Link]

-

Doc Brown's Chemistry. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and... Available at: [Link]

-

Whitman College. GCMS Section 6.9.5. Available at: [Link]

Sources

- 1. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

Solubility Profiling of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic Acid in Organic Solvents: A Methodological Approach

An In-Depth Technical Guide for the Research Professional

This guide provides a comprehensive framework for determining and understanding the solubility of the novel compound 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid in various organic solvents. Given the absence of extensive public data on this specific molecule, this document serves as a methodological blueprint for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of its solubility based on its structure and provide a detailed, field-proven protocol for its empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of failure. Solubility dictates a compound's bioavailability, manufacturability, and formulation possibilities.[1] For a novel molecule like this compound (a compound of interest in medicinal chemistry), a thorough understanding of its solubility profile is not just ancillary data; it is a critical determinant of its developmental potential. This guide will provide the necessary theoretical and practical framework to establish this crucial parameter.

Physicochemical Profile and Predicted Solubility Behavior

The molecular structure of this compound offers several clues to its likely solubility behavior. A systematic analysis of its functional groups allows for informed predictions and a logical approach to solvent selection.

-

Pyridine Ring: A basic, aromatic heterocycle that can participate in π-π stacking interactions and act as a hydrogen bond acceptor at the nitrogen atom.

-

Carboxylic Acid: An acidic functional group that is a strong hydrogen bond donor and acceptor. This group's ability to ionize will be pH-dependent in protic solvents.

-

Cyclopropane Ring: A small, strained aliphatic ring that adds a degree of non-polar character to the molecule.

-

Bromo Group: An electron-withdrawing group that increases the molecule's overall molecular weight and polarizability, potentially influencing crystal lattice energy.

Based on these features, we can predict its general solubility:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The carboxylic acid group is expected to form strong hydrogen bonds with these solvents, leading to favorable solubility.[2][3][4][5]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Solvents like DMSO are powerful organic solvents capable of disrupting intermolecular forces.[6] Acetonitrile, while polar, is a weaker hydrogen bond acceptor and may exhibit lower solvating power for this compound compared to DMSO or protic solvents.[2][3][4][5]

-

Non-Polar Solvents (e.g., Toluene, Hexanes): The presence of the highly polar carboxylic acid and the pyridine nitrogen suggests that solubility in non-polar solvents will likely be very low.

The interplay between the polar, hydrogen-bonding capable groups and the non-polar hydrocarbon components will ultimately determine the precise solubility in a given solvent.

Caption: Logical relationships between molecular features and predicted solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[7][8] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. The following protocol is a robust starting point for characterizing this compound.

Materials and Equipment

-

This compound (ensure purity via CoA)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Glass vials with Teflon-lined caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

-

HPLC-UV or UV-Vis spectrophotometer

Step-by-Step Experimental Protocol

Step 1: Preparation of the Stock Solution for Calibration Curve

-

Rationale: An accurate calibration curve is essential for quantifying the concentration of the dissolved compound.

-

Procedure:

-

Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

-

Dissolve the compound in a strong, compatible solvent (e.g., DMSO or Methanol) and bring to volume. This is your primary stock solution.

-

Perform serial dilutions of the primary stock to create a series of standards (e.g., 5-6 standards) that will bracket the expected solubility range.

-

Step 2: Sample Preparation for Solubility Measurement

-

Rationale: To ensure equilibrium is reached, an excess of the solid material must be present.

-

Procedure:

-

Add an excess amount of this compound (e.g., ~5-10 mg, more than can possibly dissolve) to a series of glass vials.

-

Pipette a fixed volume (e.g., 1 mL) of each selected organic solvent into its respective vial.

-

Securely cap the vials.

-

Step 3: Equilibration

-

Rationale: The system must reach a state of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. Shaking ensures a uniform distribution of the solid in the liquid phase.

-

Procedure:

Step 4: Sample Collection and Preparation for Analysis

-

Rationale: It is critical to separate the undissolved solid from the saturated solution without altering the equilibrium (e.g., by temperature change).

-

Procedure:

-

Remove the vials from the shaker and let them stand for a short period to allow the excess solid to settle.

-

Carefully draw the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial. This step removes any remaining solid particulates.

-

If necessary, dilute the filtered sample with a suitable solvent to bring its concentration within the range of the calibration curve.

-

Step 5: Quantification

-

Rationale: An analytical instrument is used to determine the precise concentration of the compound in the filtered supernatant.

-

Procedure:

-

Analyze the prepared standards and the unknown samples using a validated HPLC-UV or UV-Vis method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the known concentration of the standards.

-

Use the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of the compound in the (diluted) sample.

-

Multiply by the dilution factor to determine the final solubility value.

-

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear and concise table. This allows for easy comparison of the compound's behavior in different solvent systems.

Table 1: Solubility of this compound at 25 °C

| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Polar Protic | Methanol | 32.7 | [Experimental Data] | [Calculated Data] | [e.g., Clear solution] |

| Ethanol | 24.5 | [Experimental Data] | [Calculated Data] | [e.g., Clear solution] | |

| Polar Aprotic | DMSO | 46.7 | [Experimental Data] | [Calculated Data] | [e.g., Clear solution] |

| Acetonitrile | 37.5 | [Experimental Data] | [Calculated Data] | [e.g., Slight haze] | |

| Acetone | 20.7 | [Experimental Data] | [Calculated Data] | [e.g., Undissolved solid] | |

| Non-Polar | Toluene | 2.38 | [Experimental Data] | [Calculated Data] | [e.g., Insoluble] |

| Hexane | 1.88 | [Experimental Data] | [Calculated Data] | [e.g., Insoluble] |

Interpretation: The collected data will provide invaluable insights for subsequent research and development activities:

-

High Solubility (e.g., in Methanol, DMSO): These solvents are suitable for preparing stock solutions for biological assays or as reaction media.

-

Moderate to Low Solubility (e.g., in Ethanol, Acetonitrile): These solvent systems, or anti-solvent combinations involving them, may be ideal for crystallization and purification processes.[9]

-

Poor Solubility (e.g., in Toluene, Hexane): These can be used as anti-solvents to induce precipitation or crystallization.

Conclusion

References

- SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. (n.d.).

- solubility experimental methods.pptx. Slideshare. (n.d.).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. (n.d.).

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

- Solubility and Crystallization Studies of Picolinic Acid. MDPI. (2023, February 24).

- (PDF) Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. (2023, February 6).

- Solubility and Crystallization Studies of Picolinic Acid. ULisboa Research Portal. (n.d.).

- (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023) | Diogo Baptista | 1 Citations. SciSpace. (n.d.).

- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024, July 5).

Sources

- 1. rheolution.com [rheolution.com]

- 2. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 5. (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023) | Diogo Baptista | 1 Citations [scispace.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

stability and storage of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid

An In-depth Technical Guide to the Stability and Storage of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic Acid

Abstract

This compound is a key heterocyclic building block utilized in medicinal chemistry and drug discovery. Its structural integrity is paramount for the reliability and reproducibility of synthetic outcomes and biological assays. This guide provides a comprehensive analysis of the compound's stability profile, outlines potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling. The methodologies described herein are designed to ensure the long-term purity and viability of this reagent for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

This compound (CAS No. 827628-42-2) is a bifunctional molecule incorporating a bromopyridine heterocycle and a cyclopropanecarboxylic acid moiety. The pyridine ring serves as a versatile scaffold in drug design, while the cyclopropane ring, a bioisostere for phenyl groups or double bonds, can enhance metabolic stability and binding affinity. The carboxylic acid group provides a handle for further synthetic elaboration, such as amide bond formation.

Given its application in complex, multi-step syntheses, maintaining the compound's purity is critical. Degradation can lead to the formation of impurities that complicate purification, reduce reaction yields, and introduce confounding variables into biological screening. This document serves as an authoritative guide to the chemical principles governing its stability and the practical measures required to preserve it.

Core Chemical and Physical Properties

A summary of the essential properties of this compound is presented below. This data provides the foundational knowledge for understanding its handling and storage requirements.

| Property | Value | Source(s) |

| CAS Number | 827628-42-2 | [1][2][3] |

| Molecular Formula | C₉H₈BrNO₂ | [1][4] |

| Molecular Weight | 242.07 g/mol | [1][4] |

| Physical Appearance | Solid | [2] |

| Purity | Typically ≥95% | [5] |

| Primary Hazards | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [2][4][5] |

In-Depth Stability and Degradation Analysis

The stability of this molecule is governed by the interplay between its two primary structural motifs: the bromopyridine ring and the cyclopropanecarboxylic acid group.

Intrinsic Structural Stability

The molecule possesses a notable degree of intrinsic stability, primarily due to the cyclopropyl group. Research has demonstrated that the cyclopropyl moiety provides significant hyperconjugative stabilization to adjacent functionalities like esters and carboxylic acids.[6][7] This electronic effect increases the activation energy required for hydrolytic cleavage, making the carboxylic acid group more robust against degradation under neutral or mildly acidic/basic conditions compared to analogous acyclic compounds.[6] The bromopyridine ring is a generally stable aromatic system under standard laboratory conditions.

Potential Degradation Pathways

Despite its general stability, the compound is susceptible to degradation under specific stress conditions. Understanding these pathways is crucial for preventing the formation of impurities.

-

Oxidative Degradation: The electron-rich pyridine ring can be susceptible to strong oxidizing agents. This could lead to the formation of N-oxides or other oxidized derivatives.

-

Photodegradation: Compounds containing bromo-aromatic systems can be sensitive to light, particularly in the UV spectrum. Prolonged exposure can potentially lead to de-bromination or other radical-mediated reactions.

-

Thermal Decomposition: As with most complex organic molecules, excessive heat can induce decomposition. Combustion or thermal breakdown is expected to generate hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[5][8]

-

Extreme pH: While stabilized by the cyclopropyl group, the carboxylic acid functionality can still undergo reactions under strongly acidic or basic conditions, potentially leading to decarboxylation or other rearrangements, especially when heated.

Caption: Potential degradation pathways for the title compound.

Recommended Storage and Handling Protocols

Adherence to rigorous storage and handling protocols is a self-validating system for ensuring compound integrity. The causality behind each recommendation is explained to foster a deeper understanding of best practices.

Optimal Storage Conditions

The consensus from supplier data and chemical principles points to a unified storage recommendation.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Slows the kinetics of potential degradation reactions, ensuring long-term stability.[1] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidation and potential hydrolysis. |

| Container | Tightly Sealed, Amber Glass Vial | An airtight seal prevents exposure to air and moisture.[5][8] Amber glass blocks UV light, preventing photodegradation. |

| Environment | Dry, Well-Ventilated Area | A dry location minimizes the risk of moisture ingress.[8] Proper ventilation is a standard safety measure for chemical storage. |

Safe Handling Workflow